molecular formula C11H13N3O2 B2895126 Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate CAS No. 889451-30-3

Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Cat. No.: B2895126
CAS No.: 889451-30-3
M. Wt: 219.244
InChI Key: CIYJTPKFMCVBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit certain cancer cell lines. Additionally, it may serve as a scaffold for developing new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The compound’s ability to interact with these molecular targets is attributed to its unique structure, which allows it to bind effectively to the active sites of the target proteins .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This modification makes it more suitable for certain applications, particularly in drug development and industrial processes .

Properties

IUPAC Name

tert-butyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8-7-5-4-6-12-9(7)14-13-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJTPKFMCVBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.